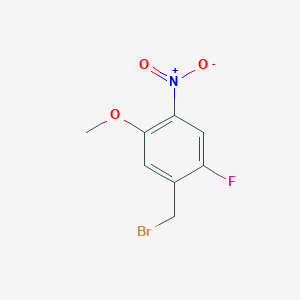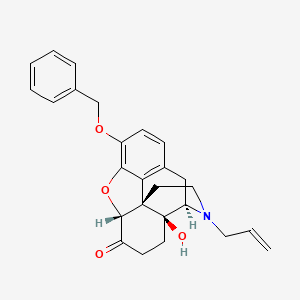
Norketamine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norketamine-d8 is a deuterated form of norketamine, which is the major active metabolite of ketamine. Ketamine is widely known for its use as an anesthetic and for its rapid-acting antidepressant effects. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of norketamine and ketamine, as the deuterium atoms can help trace the compound more accurately in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of norketamine-d8 involves the deuteration of norketamine. One common method is the continuous-flow synthesis, which involves the α-bromination of a ketone, followed by an imination/rearrangement sequence with liquid ammonia, and a thermally induced α-iminol rearrangement . This method is advantageous as it reduces the hazards associated with handling liquid bromine, hydrogen bromide gas, and liquid ammonia.
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. This method allows for the large-scale production of this compound while minimizing the risks associated with hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Norketamine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into hydroxylated metabolites.
Reduction: Reduction reactions can modify the ketone group in this compound.
Substitution: Substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated this compound, reduced this compound, and various substituted derivatives .
Applications De Recherche Scientifique
Norketamine-d8 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of norketamine in biological systems.
Neuropharmacology: Studied for its effects on the central nervous system, particularly its role as an NMDA receptor antagonist.
Antidepressant Research: Investigated for its potential as a rapid-acting antidepressant, similar to ketamine.
Toxicology: Used to study the toxic effects of ketamine and its metabolites on various cell types.
Mécanisme D'action
Norketamine-d8 exerts its effects primarily through the inhibition of NMDA receptors. This inhibition leads to an increase in synaptic plasticity and the release of brain-derived neurotrophic factor (BDNF), which are believed to contribute to its antidepressant effects. Additionally, this compound interacts with opioid receptors and α7-nicotinic acetylcholine receptors, further influencing its pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: The parent compound, known for its anesthetic and antidepressant effects.
Esketamine: The S-enantiomer of ketamine, used as a nasal spray for treatment-resistant depression.
Arketamine: The R-enantiomer of ketamine, which has shown greater potency and longer-lasting effects in some studies.
Uniqueness
Norketamine-d8 is unique due to its deuterated nature, which allows for more precise tracing in pharmacokinetic studies. Compared to ketamine, this compound has a lower potency as an NMDA receptor antagonist but retains significant pharmacological activity. Its deuterated form also provides advantages in studying metabolic pathways and drug interactions .
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
231.75 g/mol |
Nom IUPAC |
2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5,6,6-octadeuteriocyclohexan-1-one |
InChI |
InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8,14H2/i3D2,4D2,7D2,8D2 |
Clé InChI |
BEQZHFIKTBVCAU-IFBDEUHTSA-N |
SMILES isomérique |
[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H] |
SMILES canonique |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


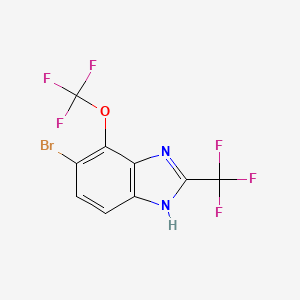
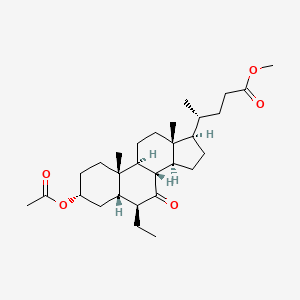
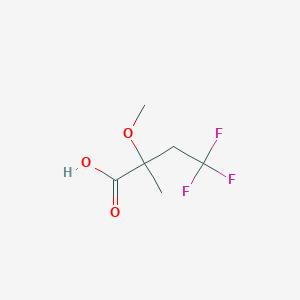
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
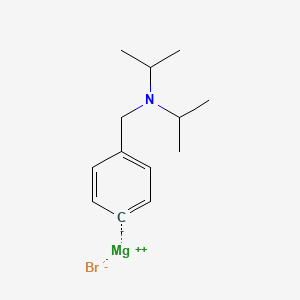
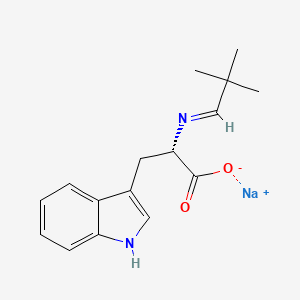
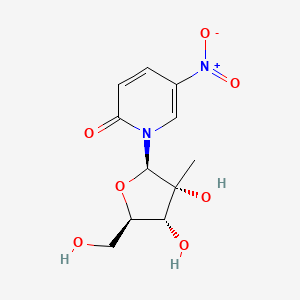
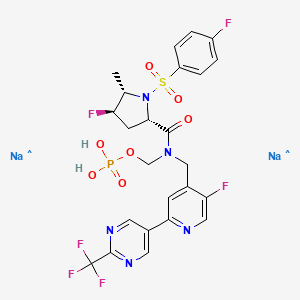
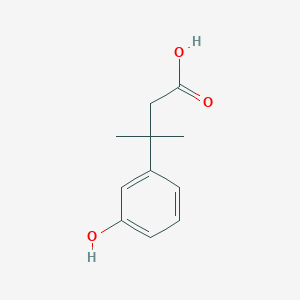
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
